4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

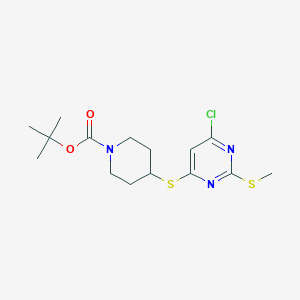

4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a heterocyclic compound featuring a piperidine core modified with a tert-butyl carbamate group at the 1-position and a substituted pyrimidine moiety at the 4-position. The pyrimidine ring contains a chlorine atom at the 6-position and a methylsulfanyl (SCH₃) group at the 2-position, connected via a sulfanyl (S–) linker to the piperidine ring.

Key structural attributes:

- tert-Butyl carbamate: Enhances solubility and serves as a protective group for amines.

- Pyrimidine substituent: Aromatic heterocycle with electron-withdrawing (Cl) and lipophilic (SCH₃) groups, likely influencing binding affinity in target proteins.

Properties

Molecular Formula |

C15H22ClN3O2S2 |

|---|---|

Molecular Weight |

375.9 g/mol |

IUPAC Name |

tert-butyl 4-(6-chloro-2-methylsulfanylpyrimidin-4-yl)sulfanylpiperidine-1-carboxylate |

InChI |

InChI=1S/C15H22ClN3O2S2/c1-15(2,3)21-14(20)19-7-5-10(6-8-19)23-12-9-11(16)17-13(18-12)22-4/h9-10H,5-8H2,1-4H3 |

InChI Key |

QTHLGCADYUOFPX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)SC2=CC(=NC(=N2)SC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common route starts with the preparation of the pyrimidine intermediate, which is then functionalized with the chloro and methylsulfanyl groups. This intermediate is then reacted with a piperidine derivative under specific conditions to form the desired sulfanyl bridge. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The purification process may involve crystallization, distillation, or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dechlorinated derivatives.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfanyl and chloro groups play a crucial role in its binding affinity and specificity, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of piperidine/piperazine-carboxylic acid tert-butyl esters with pyrimidine-based substituents. Below is a comparative analysis of key analogs:

Structural and Functional Implications

- Linker Chemistry: Sulfanyl (S–) vs. Amino (NH–): Sulfanyl linkers (as in the target compound) increase lipophilicity and may enhance membrane permeability compared to amino linkers .

Pyrimidine Substitutions :

Backbone Modifications :

- Piperidine vs. Piperazine : Piperazine derivatives () introduce an additional nitrogen, enabling stronger hydrogen bonding but increasing polarity .

Biological Activity

The compound 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a novel pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups:

- Pyrimidine ring : A six-membered aromatic ring containing nitrogen atoms.

- Piperidine moiety : A saturated six-membered ring containing one nitrogen atom.

- Chloro and methylsulfanyl substituents : These groups are known to influence biological activity and pharmacokinetics.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target structure have been shown to inhibit the growth of various bacterial and fungal strains. The presence of the chloro and methylsulfanyl groups may enhance these effects by altering membrane permeability or inhibiting essential metabolic pathways.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrimidine derivatives. The compound's structure suggests that it may interfere with cellular proliferation pathways. For example, related compounds have demonstrated efficacy against cancer cell lines such as A431 (vulvar epidermal carcinoma) and HepG2 (liver carcinoma) by inducing apoptosis and inhibiting cell migration .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for DNA synthesis and repair.

- Receptor Modulation : The compound may act on various G protein-coupled receptors (GPCRs), leading to downstream effects on cellular signaling pathways .

- Oxidative Stress Induction : It may increase reactive oxygen species (ROS) levels, leading to oxidative damage in cancer cells.

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have demonstrated that the compound exhibits dose-dependent cytotoxicity against cancer cell lines, with IC50 values comparable to established chemotherapeutics .

- Animal Models : Preliminary studies in animal models indicate that administration of the compound results in significant tumor reduction compared to control groups, suggesting its potential as an effective anticancer agent.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.